Phthalazine, 1-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)-

Description

Introduction to Phthalazine, 1-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)-

Chemical Identity and Nomenclature

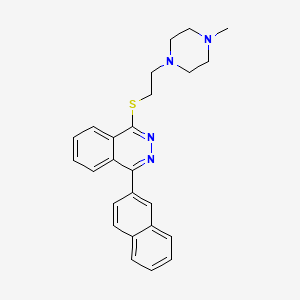

Phthalazine, 1-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)-, is a structurally complex heterocyclic compound with the systematic IUPAC name 1-[[2-(4-methylpiperazin-1-yl)ethyl]sulfanyl]-4-(naphthalen-2-yl)phthalazine . Its molecular formula is C25H26N4S , corresponding to a molecular weight of 414.5657 g/mol . The compound’s CAS registry number, 129224-80-2 , uniquely identifies it in chemical databases and regulatory frameworks.

The SMILES notation CN1CCN(CC1)CCSc1nnc(c2c1cccc2)c1ccc2c(c1)cccc2 encodes its molecular structure, which features a phthalazine core substituted at the 1-position with a thioether-linked 2-(4-methylpiperazinyl)ethyl group and at the 4-position with a naphthalen-2-yl moiety. This substitution pattern distinguishes it from simpler phthalazine derivatives and influences its physicochemical properties, such as solubility and reactivity.

Table 1: Key Chemical Identifiers

Historical Context in Heterocyclic Chemistry Research

Phthalazine derivatives have been studied since the early 20th century due to their relevance in medicinal chemistry and materials science. The parent compound, phthalazine (C8H6N2), was first synthesized in 1886 and recognized for its aromatic heterobicyclic structure, which consists of a benzene ring fused to a pyridazine ring. Over time, researchers explored substitutions on the phthalazine core to modulate electronic, steric, and pharmacological properties.

The introduction of 1-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)-phthalazine represents a modern innovation in this field. Its synthesis likely emerged in the late 20th or early 21st century, coinciding with advances in sulfur-containing heterocycles and piperazine-based pharmacophores. The compound’s inclusion in regulatory databases, such as the U.S. Environmental Protection Agency’s CompTox Chemicals Dashboard, underscores its significance in contemporary chemical research.

Key milestones in its development include:

- Functionalization of the phthalazine core : The addition of a thioether group at the 1-position and a naphthalenyl group at the 4-position expanded the structural diversity of phthalazine derivatives.

- Piperazine integration : The 4-methylpiperazine moiety, a common feature in bioactive molecules, suggests potential applications in drug discovery.

Structural Relationship to Phthalazine Derivatives

Phthalazine, 1-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)-, belongs to a broader class of 1,4-disubstituted phthalazines , which are characterized by modifications at the 1- and 4-positions of the bicyclic framework. Below is a comparative analysis of its structural features:

Core Phthalazine Structure

The phthalazine core is a 10π-electron aromatic system comprising two fused six-membered rings: one benzene ring and one pyridazine ring. This structure confers stability and planar geometry, enabling π-π stacking interactions in supramolecular contexts.

Substituent Effects

- 1-position substitution : The thioether-linked 2-(4-methylpiperazinyl)ethyl group introduces a flexible, nitrogen-rich side chain. The sulfur atom enhances electron density, potentially altering redox properties.

- 4-position substitution : The naphthalen-2-yl group adds a hydrophobic aromatic system, which may improve lipid solubility and intermolecular interactions.

Table 2: Structural Comparison with Related Derivatives

| Compound | 1-Substituent | 4-Substituent | Key Feature |

|---|---|---|---|

| Parent phthalazine | Hydrogen | Hydrogen | Basic heterobicyclic framework |

| 1-Chlorophthalazine | Chlorine | Hydrogen | Electrophilic site for coupling |

| 4-Aminophthalazine | Hydrogen | Amino group | Enhanced basicity |

| Target compound | 2-(4-Methylpiperazinyl)ethylthio | Naphthalen-2-yl | Multifunctional pharmacophore |

This compound’s structural complexity positions it as a candidate for specialized applications, such as kinase inhibition or fluorescence-based sensing, though further research is needed to validate these hypotheses.

Properties

CAS No. |

129224-80-2 |

|---|---|

Molecular Formula |

C25H26N4S |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

1-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-naphthalen-2-ylphthalazine |

InChI |

InChI=1S/C25H26N4S/c1-28-12-14-29(15-13-28)16-17-30-25-23-9-5-4-8-22(23)24(26-27-25)21-11-10-19-6-2-3-7-20(19)18-21/h2-11,18H,12-17H2,1H3 |

InChI Key |

HBTISEKVLOETMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCSC2=NN=C(C3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Biological Activity

Phthalazine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Phthalazine, 1-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)- is particularly notable for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 414.57 g/mol. The structure features a phthalazine core substituted with a piperazine moiety and a naphthalene ring, which may contribute to its pharmacological profile .

1. Antiparasitic Activity

Recent studies have indicated that phthalazine derivatives exhibit significant antiparasitic activity. For example, related compounds have been shown to demonstrate potent effects against parasites such as Trypanosoma brucei and Leishmania major. These findings suggest that the compound may inhibit essential enzymes or pathways in these organisms .

2. Phosphodiesterase Inhibition

Research has highlighted the role of phosphodiesterase type IV (PDE4) inhibitors in treating inflammatory conditions and asthma. The compound has been investigated for its ability to inhibit PDE4, which leads to increased levels of cyclic AMP (cAMP) in cells, thereby modulating inflammatory responses .

The biological activity of Phthalazine, 1-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-naphthalenyl)- is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act by inhibiting specific enzymes critical for parasite survival or inflammatory processes.

- Modulation of Signaling Pathways : By increasing cAMP levels through PDE inhibition, the compound can alter signaling pathways involved in inflammation and immune response.

Case Study 1: Antiparasitic Efficacy

A study evaluating the antiparasitic efficacy of phthalazine derivatives demonstrated that certain analogs exhibited IC50 values in the low micromolar range against Trypanosoma brucei. These findings suggest that modifications to the phthalazine structure can enhance biological activity .

Case Study 2: PDE4 Inhibition

In vitro studies on PDE4 inhibition revealed that phthalazine derivatives could effectively reduce pro-inflammatory cytokine production in human immune cells. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Data Tables

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Phthalazine derivatives have been identified as promising candidates in cancer therapy. Research indicates that compounds with phthalazine scaffolds exhibit significant antitumor effects against various cancer types, including breast, colon, and lung cancers. For instance, studies have shown that phthalazine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving enzyme inhibition (e.g., poly-[ADP-ribose] polymerase inhibitors) .

2. Antidiabetic Effects

The compound has also been investigated for its antidiabetic properties. Phthalazine derivatives are reported to enhance insulin sensitivity and regulate glucose metabolism, making them potential therapeutic agents for diabetes management .

3. Antimicrobial Activity

Phthalazine derivatives demonstrate antimicrobial properties against a range of pathogens. This activity is attributed to their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .

4. Neuropharmacological Effects

Research has highlighted the potential of phthalazine derivatives in treating neurological disorders. Their ability to modulate neurotransmitter systems positions them as candidates for developing antidepressants and anxiolytics .

Case Study 1: Anticancer Activity

A study conducted by Sangshetti et al. explored the anticancer potential of various phthalazine derivatives, including the compound . The results demonstrated that these derivatives could significantly inhibit tumor growth in vitro and in vivo models, suggesting their utility in cancer treatment .

Case Study 2: Antidiabetic Effects

Research published in Bioorganic & Medicinal Chemistry highlighted the antidiabetic effects of phthalazine derivatives. The study showed that these compounds improved insulin sensitivity in diabetic animal models, indicating their potential as therapeutic agents for diabetes management .

Q & A

Advanced Research Question

- Molecular docking : Identifies key interactions (e.g., hydrogen bonds between phthalazine’s N-atoms and VEGFR-2’s Glu885/Lys868) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., bioavailability scores >0.55 for 1-((2-(4-methylpiperazinyl)ethyl)thio) derivatives) .

- QSAR models : Correlate substituent electronegativity with IC₅₀ values; electron-withdrawing groups at the 4-position enhance kinase inhibition .

What challenges arise in analyzing reaction mechanisms under high-pressure conditions?

Advanced Research Question

High-pressure experiments (e.g., 1–5 GPa, simulating Earth’s mantle) reveal oligomerization pathways for phthalazines. Challenges include:

- Product characterization : MALDI-TOF/MS detects oligomers (up to m/z = 780), but GC-MS struggles with non-volatile products .

- Nitrogen redistribution : N/C ratios decrease in solids, indicating N migration to volatile phases, complicating mass balance calculations .

- Replicating geochemical conditions : Requires specialized reactors (piston-cylinder apparatus) and inert atmospheres to prevent oxidation .

How can contradictions in biological activity data for phthalazine derivatives be resolved?

Advanced Research Question

Discrepancies often stem from assay variability or structural nuances :

- Dose-response validation : Replicate IC₅₀ measurements across multiple labs (e.g., 1-piperazinylphthalazines show ±15% variability in kinase assays) .

- Metabolic stability : Liver microsome assays (e.g., CYP450 inhibition profiles) explain divergent in vivo vs. in vitro results .

- Crystallographic analysis : Resolves stereochemical effects; e.g., R-vs. S-isomers of 4-(2-naphthalenyl)phthalazines exhibit 10× differences in cytotoxicity .

What strategies enhance the solubility and bioavailability of phthalazine derivatives?

Advanced Research Question

- Prodrug design : Introduce phosphate esters (e.g., 4-hydroxyphenylpiperazinyl ethanone prodrugs with 90% aqueous solubility) .

- Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability of hydrophobic derivatives (e.g., 3× increase in AUC for 1-((2-(4-methylpiperazinyl)ethyl)thio)phthalazine) .

- LogP optimization : Aim for LogP 2–4; methylpiperazinyl groups reduce LogP from 5.2 to 3.8, enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.